Cas no 1375245-26-3 (N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Z905567376
- AKOS034678772
- EN300-26681358
- 1375245-26-3
- N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide
-
- Inchi: 1S/C19H15N3O3/c20-10-11-22(13-14-5-2-1-3-6-14)19(24)15-8-9-16(21-18(15)23)17-7-4-12-25-17/h1-9,12H,11,13H2,(H,21,23)
- InChI Key: RPUCPEYQAFNTKE-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C1=CC=C(C(N1)=O)C(N(CC#N)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 333.11134135g/mol
- Monoisotopic Mass: 333.11134135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 638
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 86.3Ų
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26681358-0.05g |
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
1375245-26-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
N-Benzyl-N-(Cyanomethyl)-6-(Furan-2-yl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide: A Comprehensive Overview
The compound N-Benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 1375245-26-3) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its complex structure, which includes a dihydropyridine ring system, a benzyl group, and a cyanomethyl substituent. The presence of the furan moiety further enhances its chemical versatility and reactivity.
Recent studies have highlighted the importance of dihydropyridine derivatives in drug discovery, particularly in the development of calcium channel blockers and other cardiovascular agents. The N-Benzyl-N-(cyanomethyl) substituent in this compound contributes to its unique electronic properties, making it an attractive candidate for further research. Additionally, the furan-2-yl group introduces aromaticity and potential for bioisosteric replacements, which are crucial in medicinal chemistry.
One of the most intriguing aspects of this compound is its ability to undergo various chemical transformations while maintaining structural integrity. Researchers have explored its reactivity under different conditions, such as nucleophilic substitution and electrophilic aromatic substitution. These studies have provided valuable insights into its potential applications in synthesizing more complex molecules with tailored functionalities.
From a synthetic perspective, the preparation of N-Benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency of key steps, such as the formation of the dihydropyridine ring and the introduction of substituents at specific positions.
The pharmacological properties of this compound have also been a focal point of recent investigations. Preclinical studies suggest that it exhibits moderate activity against certain enzymes and receptors, making it a promising lead compound for drug development. Furthermore, its ability to modulate cellular signaling pathways has opened new avenues for exploring its role in treating chronic diseases such as inflammation and neurodegenerative disorders.
In terms of applications beyond pharmacology, this compound has shown potential in materials science as a precursor for advanced polymers and functional materials. Its rigid structure and ability to form hydrogen bonds make it an ideal candidate for designing self-assembling materials with tailored mechanical and electronic properties.
Looking ahead, the continued exploration of N-Benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide will undoubtedly yield further insights into its chemical behavior and practical applications. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new opportunities for leveraging this compound's unique properties across diverse industries.
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